molecular formula C15H16N6O B2834799 N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303145-77-9

N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2834799
CAS No.: 303145-77-9
M. Wt: 296.334
InChI Key: HSMBSVVEDQZTRD-LICLKQGHSA-N
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Description

“N’-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide” is a chemical compound that belongs to the class of triazolopyrimidines . It has a linear formula of C20H19N5O2 and a molecular weight of 361.407 . Triazolopyrimidines are known for their versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a methoxyphenyl group attached to the 7th position of the triazolopyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 361.407 and a linear formula of C20H19N5O2 . More specific properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers have developed potent synthesis protocols for triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. These studies highlight the synthesis using specific protocols like the Biginelli reaction and organoiodine(III)-mediated synthesis, resulting in compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings suggest a potential for developing new antimicrobial agents based on the triazolopyrimidine core structure (Gilava et al., 2020), (Kumar et al., 2009).

Enzyme-Linked Immunosorbent Assay Development

  • A direct enzyme-linked immunosorbent assay (ELISA) was developed to quantify a herbicide in soil and water, showcasing the adaptability of related chemical structures in environmental monitoring applications. This demonstrates the broader utility of such compounds in scientific research beyond their biological activities (Parnell & Hall, 1998).

Synthesis and Biological Evaluation for Anti-inflammatory and Analgesic Effects

  • The synthesis of novel triazolopyrimidine derivatives incorporating phenylsulfonyl moiety and their evaluation for analgesic and anti-inflammatory activities reveal the potential therapeutic applications of these compounds. This work contributes to the understanding of how structural modifications can influence biological activity, offering insights into the design of new drugs based on the triazolopyrimidine scaffold (Shaaban et al., 2008).

Antiasthma Agent Development

  • Triazolopyrimidines were also explored for their potential as antiasthma agents, demonstrating their versatility and the wide range of biological activities that can be targeted through the modification of their chemical structure. This research underscores the importance of triazolopyrimidines in developing new therapeutic agents for respiratory conditions (Medwid et al., 1990).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. Triazolopyrimidines have shown promise in various areas of medicinal chemistry, including anticonvulsant , antifungal , and antiproliferative activities .

Properties

IUPAC Name

N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-20(2)10-17-14-18-15-16-9-8-13(21(15)19-14)11-4-6-12(22-3)7-5-11/h4-10H,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMBSVVEDQZTRD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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